molecular formula C17H13ClN2O3 B11366681 5-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11366681
M. Wt: 328.7 g/mol
InChI Key: SFHLGHDSALNPEZ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a similar nucleophilic substitution reaction using a methoxybenzene derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide: Lacks the methoxyphenyl group.

    N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide: Lacks the chlorophenyl group.

    5-(4-methoxyphenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide: Contains a methoxy group instead of a chloro group.

Uniqueness

5-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both the chlorophenyl and methoxyphenyl groups, which may contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H13ClN2O3/c1-22-15-5-3-2-4-13(15)19-17(21)14-10-16(23-20-14)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,21)

InChI Key

SFHLGHDSALNPEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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